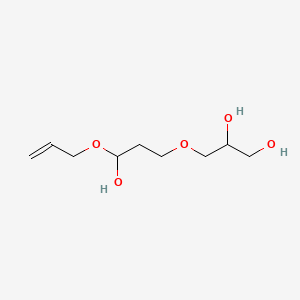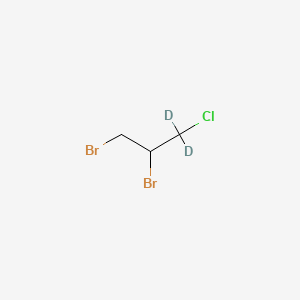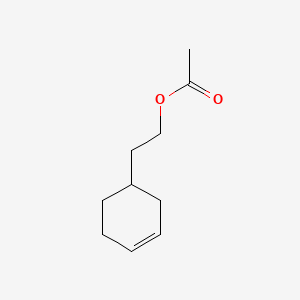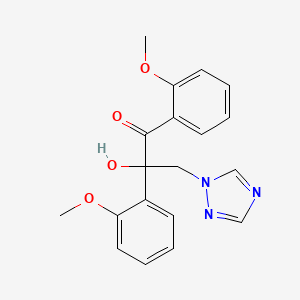
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with methoxy groups, which undergo various chemical transformations such as halogenation, nucleophilic substitution, and cyclization to form the triazole ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of purification techniques like crystallization, distillation, and chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学的研究の応用
1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions or active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives, such as:
Fluconazole: An antifungal medication.
Itraconazole: Another antifungal agent.
Voriconazole: Used to treat serious fungal infections.
Uniqueness
What sets 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
107658-65-1 |
|---|---|
分子式 |
C19H19N3O4 |
分子量 |
353.4 g/mol |
IUPAC名 |
2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-9-5-3-7-14(16)18(23)19(24,11-22-13-20-12-21-22)15-8-4-6-10-17(15)26-2/h3-10,12-13,24H,11H2,1-2H3 |
InChIキー |
KTGXKZCVWOQIAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


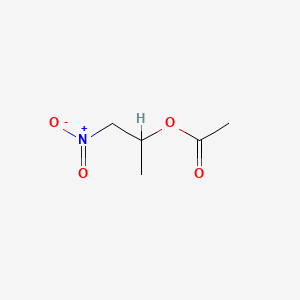
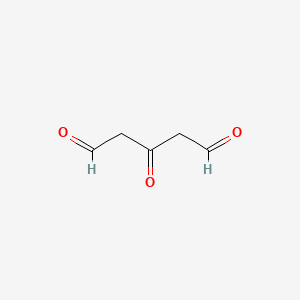
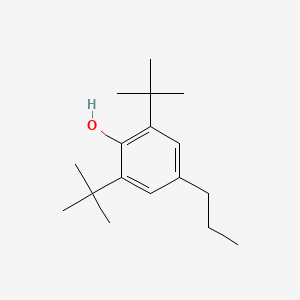
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
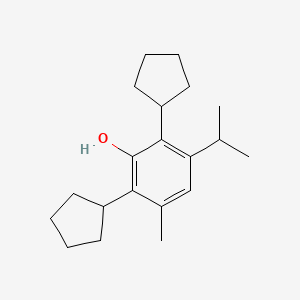
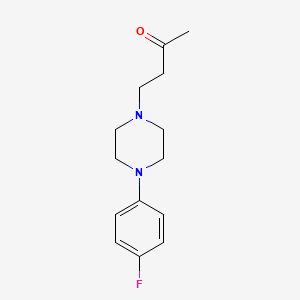

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
